molecular formula C8H18N2O B13313371 (3R)-3-Amino-4,5-dimethylhexanamide

(3R)-3-Amino-4,5-dimethylhexanamide

Cat. No.: B13313371
M. Wt: 158.24 g/mol
InChI Key: MMIXVQHYQIWIHH-COBSHVIPSA-N
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Description

(3R)-3-Amino-4,5-dimethylhexanamide: is an organic compound with a chiral center at the third carbon atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and chemical research. Its unique structure, featuring an amino group and two methyl groups on a hexanamide backbone, makes it a valuable subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-4,5-dimethylhexanamide can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor ketone, followed by amination. For instance, starting from 4,5-dimethylhexan-2-one, the ketone can be reduced using a chiral catalyst to obtain the corresponding alcohol. This intermediate can then be converted to the amine through a reductive amination process using ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to ensure high enantioselectivity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-4,5-dimethylhexanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane complexes are commonly used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with nucleophiles.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

Chemistry: (3R)-3-Amino-4,5-dimethylhexanamide is used as a chiral building block in organic synthesis. Its enantiomerically pure form is valuable for the synthesis of complex molecules with specific stereochemistry.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biochemical processes.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-4,5-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chiral center ensures selective binding to chiral receptors or enzymes. This selective binding can modulate biochemical pathways, leading to desired therapeutic or chemical effects.

Comparison with Similar Compounds

  • (3R)-3-Amino-4-methylhexanamide
  • (3R)-3-Amino-5-methylhexanamide
  • (3R)-3-Amino-4,5-dimethylpentanamide

Uniqueness: (3R)-3-Amino-4,5-dimethylhexanamide is unique due to the presence of two methyl groups on the hexanamide backbone, which influences its steric and electronic properties. This structural feature can affect its reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(3R)-3-amino-4,5-dimethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11)/t6?,7-/m1/s1

InChI Key

MMIXVQHYQIWIHH-COBSHVIPSA-N

Isomeric SMILES

CC(C)C(C)[C@@H](CC(=O)N)N

Canonical SMILES

CC(C)C(C)C(CC(=O)N)N

Origin of Product

United States

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